Metolachlor mercapturate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Metolachlor mercapturate is a metabolite of the herbicide Metolachlor . It is formed when Metolachlor reacts with glutathione, an endogenous tripeptide, to inactivate an electrophilic toxicant or reactive toxicant metabolite .

Synthesis Analysis

The synthesis of Metolachlor mercapturate involves the metabolism of Metolachlor, which is similar to the metabolism of another herbicide, Alachlor . The process involves the formation of a mercapturate through a regimen that includes the synthesis of Metolachlor mercapturate as a standard .Molecular Structure Analysis

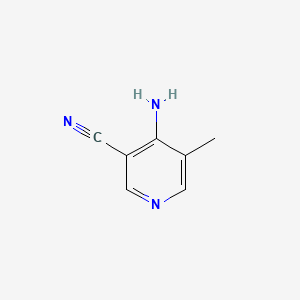

Metolachlor mercapturate has a molecular formula of C20H30N2O5S and a molecular weight of 410.5 g/mol . The metabolism of S-metolachlor in resistant waterhemp involves Phase I and Phase II metabolic activities acting in concert, but the initial O-demethylation reaction confers resistance .Chemical Reactions Analysis

The metabolism of S-metolachlor involves Phase I and Phase II metabolic activities. The initial O-demethylation reaction confers resistance . Electronic structure calculations have been performed for the characterization of the different conformers of the herbicide metolachlor .科学研究应用

Environmental Remediation

Metolachlor mercapturate: plays a significant role in environmental remediation, particularly in the degradation of the herbicide metolachlor. The fungal strain Penicillium oxalicum MET-F-1 has been identified to degrade metolachlor effectively, with potential applications in soil and water treatment .

Human Health Monitoring

The identification of Metolachlor mercapturate as a major human urinary metabolite of metolachlor is crucial for monitoring human exposure to this herbicide. This application is particularly relevant for occupational health and safety, as it allows for the assessment of exposure levels in agricultural workers .

Analytical Chemistry

In analytical chemistry, Metolachlor mercapturate serves as a standard in the development of methods for detecting metolachlor metabolites. This includes advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is essential for environmental and biological sample analysis .

安全和危害

未来方向

作用机制

Target of Action

Metolachlor mercapturate, a metabolite of the herbicide Metolachlor, primarily targets the formation of very long chain fatty acids in plants . This action inhibits seedling shoot growth, which is crucial for the survival and development of weeds .

Mode of Action

Metolachlor mercapturate interacts with its targets by inhibiting the formation of very long chain fatty acids . This inhibition disrupts the normal growth processes of the plant, particularly the growth of seedling shoots . The compound also acts by inhibition of elongases and of the geranylgeranyl pyrophosphate (GGPP) cyclases, which are part of the gibberellin pathway .

Biochemical Pathways

The biochemical pathways affected by Metolachlor mercapturate involve the metabolism of very long chain fatty acids and the gibberellin pathway . The inhibition of these pathways disrupts normal plant growth and development, leading to the death of the plant . In addition, Metolachlor mercapturate is metabolized in the human body, leading to the formation of different types of metabolites following different metabolic pathways .

Pharmacokinetics

The pharmacokinetics of Metolachlor mercapturate involve its absorption, distribution, metabolism, and excretion (ADME). Metolachlor mercapturate is rapidly absorbed and extensively distributed in the body . It is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . The major route of excretion is urinary .

Result of Action

The result of Metolachlor mercapturate’s action is the inhibition of plant growth, particularly the growth of seedling shoots . This leads to the death of the plant, thereby controlling the spread of weeds . In humans, the metabolism of Metolachlor mercapturate leads to the formation of various metabolites, which are excreted in the urine .

Action Environment

The action of Metolachlor mercapturate is influenced by various environmental factors. Its effectiveness can be affected by the type of soil, the presence of other chemicals, and the specific characteristics of the target plants . Additionally, the metabolism and excretion of Metolachlor mercapturate in humans can be influenced by factors such as the individual’s health status and the presence of other substances in the body .

属性

IUPAC Name |

(2R)-2-acetamido-3-[2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethyl]sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5S/c1-6-16-9-7-8-13(2)19(16)22(14(3)10-27-5)18(24)12-28-11-17(20(25)26)21-15(4)23/h7-9,14,17H,6,10-12H2,1-5H3,(H,21,23)(H,25,26)/t14?,17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEFXMEPCHCUHDE-JRZJBTRGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSCC(C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CSC[C@@H](C(=O)O)NC(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1,4-Diazabicyclo[2.2.2]octan-2-yl)ethan-1-amine](/img/structure/B574144.png)

![(1S)-8-Oxabicyclo[3.2.1]octa-2,6-diene-2-carboxylic acid](/img/structure/B574145.png)

![2-[(Furan-2-yl)methanesulfinyl]-N-(4-hydroxybut-2-en-1-yl)acetamide](/img/structure/B574157.png)